molecular formula C18H28N2OS B14693694 Benzamide, N-(3-piperidinopropyl)-p-propoxythio- CAS No. 32416-18-5

Benzamide, N-(3-piperidinopropyl)-p-propoxythio-

Cat. No.: B14693694
CAS No.: 32416-18-5
M. Wt: 320.5 g/mol
InChI Key: HVCLVBUURASFBS-UHFFFAOYSA-N
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Description

Benzamide, N-(3-piperidinopropyl)-p-propoxythio- is a complex organic compound with a unique structure that includes a benzamide core, a piperidinopropyl group, and a propoxythio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinopropyl group is introduced through a nucleophilic substitution reaction, while the propoxythio group is added via a thiolation reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-piperidinopropyl)-p-propoxythio- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the piperidinopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzamide, N-(3-piperidinopropyl)-p-propoxythio- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-(3-piperidinopropyl)-p-propoxythio- include other benzamide derivatives with different substituents on the benzamide core or the piperidinopropyl group. Examples include:

  • Benzamide, N-(3-piperidinopropyl)-p-nitrothio-
  • Benzamide, N-(3-piperidinopropyl)-p-methylthio-

Uniqueness

The uniqueness of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

32416-18-5

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C18H28N2OS/c1-2-15-21-17-9-7-16(8-10-17)18(22)19-11-6-14-20-12-4-3-5-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22)

InChI Key

HVCLVBUURASFBS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2

Origin of Product

United States

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